molecular formula C13H15N3 B7637918 1-Pyrrolidin-1-ylisoquinolin-5-amine

1-Pyrrolidin-1-ylisoquinolin-5-amine

Cat. No.: B7637918
M. Wt: 213.28 g/mol
InChI Key: CPSUKYRJYBSPCV-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-ylisoquinolin-5-amine is a synthetic organic compound featuring an isoquinoline core structure substituted with a pyrrolidine-containing amine group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as both isoquinoline and pyrrolidine rings are privileged structures found in numerous biologically active molecules and pharmaceuticals . The pyrrolidine ring, a saturated nitrogen heterocycle, is a fundamental building block in many drugs and is integral to the structure of natural amino acids like proline . Compounds incorporating this scaffold are known to exhibit a wide range of pharmacological activities. Similarly, isoquinoline derivatives are frequently investigated for their potential biological properties . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. Its structure makes it a valuable candidate for exploring structure-activity relationships in hit-to-lead optimization campaigns. Potential research applications may include, but are not limited to, the development of antimicrobial agents , anticancer therapeutics, and ligands for various enzymatic targets. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-pyrrolidin-1-ylisoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-12-5-3-4-11-10(12)6-7-15-13(11)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUKYRJYBSPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Pyrrolidin-2-one

A prominent method for introducing the pyrrolidin-1-yl group involves Ullmann-type coupling between halogenated isoquinolines and pyrrolidin-2-one. In a representative procedure, 3-bromoisoquinoline reacts with pyrrolidin-2-one (2b ) under catalytic conditions (CuI, DMEDA, K2_2CO3_3) in n-butanol at 100°C, yielding 1-(isoquinolin-3-yl)pyrrolidin-2-one (3b ) in 79% yield. While this example targets the 3-position, analogous conditions may be adapted for 1-bromo-5-aminoisoquinoline to directly install the pyrrolidine moiety. Critical parameters include:

  • Solvent selection : n-butanol outperforms toluene or DMF in suppressing side reactions.

  • Catalytic system : CuI with DMEDA enhances reaction efficiency compared to Cs2_2CO3_3.

  • Substrate scope : Electron-deficient isoquinolines exhibit higher reactivity, whereas steric hindrance at the 1-position may necessitate prolonged reaction times.

Table 1: Optimization of Ullmann Coupling for Pyrrolidine Attachment

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
3-BromoisoquinolineCuI/DMEDAn-Butanol1008579
1-Bromo-5-aminoisoQaCuI/DMEDAn-Butanol1007262b

Hypothetical extension to 1-bromo-5-aminoisoquinoline (isoQ) based on.

Cyclopropane Ring-Opening and Lactamization Strategies

Donor-Acceptor Cyclopropane Functionalization

Donor-acceptor (DA) cyclopropanes serve as versatile intermediates for pyrrolidine ring construction. For instance, DA cyclopropane 1a reacts with aniline in the presence of Ni(ClO4_4)2_2 to form γ-amino esters, which undergo acetic acid-mediated lactamization to yield 1,5-diarylpyrrolidin-2-ones. Although this method primarily targets pyrrolidin-2-ones, alkaline saponification and thermolysis (Scheme 2 in) remove ester groups, producing 1,5-disubstituted pyrrolidines. Adapting this protocol, 5-aminoisoquinoline could act as the nucleophile, opening the DA cyclopropane to form a γ-amino intermediate, which cyclizes to install the pyrrolidine ring at the 1-position.

Key Advantages:

  • One-pot synthesis : Combines ring-opening, lactamization, and deprotection.

  • Diastereoselectivity : Acetic acid promotes trans-diastereomer formation (dr 3:1).

  • Broad substrate tolerance : Compatible with (hetero)aromatic and alkenyl donors.

Post-Synthetic Modification of Lactam Intermediates

Reductive Opening of Pyrrolidin-2-ones

Pyrrolidin-2-ones generated via Ullmann coupling (e.g., 3b ) may be reduced to pyrrolidines using LiAlH4_4 or BH3_3·THF. For example, 3b (1-(isoquinolin-3-yl)pyrrolidin-2-one) treated with BH3_3·THF in THF at reflux for 12 hours affords the corresponding pyrrolidine in 85% yield. Applied to 1-(isoquinolin-1-yl)pyrrolidin-2-amine, this method would yield the target 1-pyrrolidin-1-ylisoquinolin-5-amine.

Alkaline Hydrolysis and Thermolysis

Alternative dealkoxycarbonylation involves saponification (NaOH/EtOH) followed by thermolysis (200°C), as demonstrated for pyrrolidone 2a . This two-step sequence removes ester groups without affecting the amine at the 5-position, making it suitable for final deprotection.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Ullmann coupling offers direct installation but requires pre-functionalized 1-bromo-5-aminoisoquinoline.

  • DA cyclopropane route enables modular assembly but involves multi-step optimization.

  • Post-synthetic reduction provides high yields but adds complexity to the synthetic sequence.

Yield Optimization Strategies

  • Catalyst screening : Y(OTf)3_3 improves yields for electron-poor substrates (e.g., 2i from 20% to 58%).

  • Solvent effects : Toluene maximizes lactamization efficiency, while n-butanol suppresses side reactions in couplings .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-1-ylisoquinolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced amine derivatives

    Substitution: Substituted isoquinoline derivatives

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The pyrrolidinyl group in this compound likely enhances solubility compared to methyl or halogen substituents, as seen in 1-methylisoquinolin-5-amine (powder form) and 1-chloroisoquinolin-5-amine .
  • Electronic Properties: Electron-donating groups (e.g., pyrrolidinyl) may increase electron density at the isoquinoline core, affecting reactivity in further functionalization compared to electron-withdrawing groups like chlorine .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-Pyrrolidin-1-ylisoquinolin-5-amine?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks. For example, reductive amination or alkylation protocols for pyrrolidine derivatives (common in similar compounds) require precise stoichiometric control to minimize side reactions . Ensure reproducibility by documenting reaction conditions (time, yields, purity) in alignment with standardized reporting guidelines for chemical synthesis .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) for structural validation. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in structurally analogous pyrazole derivatives . Purity assessment via HPLC with UV/Vis detection (≥95% purity threshold) is essential for downstream applications .

Q. What in vitro models are suitable for preliminary toxicity screening when toxicological data is limited?

  • Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) on human hepatocyte (HepG2) or renal (HEK293) cell lines to assess acute cytotoxicity. Dose-response curves (0.1–100 µM) can identify IC50 values. Prioritize peer-reviewed protocols, as toxicological data gaps are common for novel compounds .

Q. How should stability studies be designed to evaluate storage conditions for this compound?

  • Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via LC-MS at intervals (e.g., 1, 3, 6 months). Stabilizing agents (e.g., antioxidants) may be tested for long-term storage optimization .

Q. What chromatographic techniques are recommended for isolating intermediates during synthesis?

  • Methodological Answer : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for intermediate purification. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution, as demonstrated in pyrimidine derivatives .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data be resolved?

  • Methodological Answer : Reconcile discrepancies by refining computational models (e.g., DFT for electronic properties) using experimental NMR or X-ray data. Cross-validate docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding assays to verify target interactions .

Q. What advanced NMR techniques are critical for assigning stereochemistry in pyrrolidine-containing compounds?

  • Methodological Answer : Use NOESY/ROESY to detect spatial proximity of protons, and J-resolved spectroscopy for coupling constants. Dynamic NMR (variable-temperature experiments) can resolve conformational equilibria, as applied to pyrazole-pyrrolidine hybrids .

Q. How can in silico modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study ligand-receptor binding stability. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction motifs. Validate predictions with SAR studies on synthesized analogs .

Q. What methodologies are effective for identifying biological targets of this compound?

  • Methodological Answer : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS proteomics. Functional validation via CRISPR-Cas9 knockout of candidate targets in cellular assays, as demonstrated for kinase inhibitors .

Q. How can researchers elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
    Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Track degradation products using tandem mass spectrometry (MS/MS) and isotope-labeling studies. Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) .

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